molecular formula C12H10Cl2N2 B8242328 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine

2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine

Cat. No.: B8242328
M. Wt: 253.12 g/mol
InChI Key: UWHQBMVHISVGCK-UHFFFAOYSA-N
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Description

2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine is a useful research compound. Its molecular formula is C12H10Cl2N2 and its molecular weight is 253.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichloro-4-(3,5-dimethylpyridin-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c1-7-3-8(2)12(16-5-7)9-4-11(14)15-6-10(9)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHQBMVHISVGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,5-dichloropyridin-4-ylboronic acid (75.6 g, 0.4 mol), 2-bromo-3,5-dimethylpyridine (56.2 g, 0.3 mol), Pd(dppf)Cl2 (13.5 g, 17 mmol) and K3PO4.3H2O (162 g, 0.6 mol) in dioxane (600 mL) and H2O (120 mL) was stirred at reflux under N2 atmosphere overnight. TLC (petroleum ether/EtOAc=10:1) showed that the reaction was complete. After cooling to room temperature, the mixture was filtered. Water (500 mL) was then added to the filtrate. The mixture was extracted with dichloromethane (500 mL×3). The combined organic layers were washed with brine (300 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography on silica gel (petroleum ether/EtOAc=50:1 to 30:1) to give title compound (20 g, 26%) as a yellow solid. 1H NMR (400 MHz, MeOD): δ 8.54 (s, 1H), 8.31 (s, 1H), 7.68 (s, 1H), 7.50 (s, 1H), 2.41 (s, 3H), 2.15 (s, 3H); m/z for C12H10Cl2N2 253.1 (M+H)+.
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step One
[Compound]
Name
K3PO4.3H2O
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine
Reactant of Route 2
Reactant of Route 2
2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine
Reactant of Route 3
Reactant of Route 3
2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine
Reactant of Route 4
Reactant of Route 4
2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine
Reactant of Route 5
Reactant of Route 5
2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine
Reactant of Route 6
Reactant of Route 6
2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine

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